molecular formula C10H7N3O4S B2765939 N'-[(5-nitro-2-furyl)methylene]-2-thiophenecarbohydrazide CAS No. 328585-87-1

N'-[(5-nitro-2-furyl)methylene]-2-thiophenecarbohydrazide

Cat. No.: B2765939
CAS No.: 328585-87-1
M. Wt: 265.24
InChI Key: AKBPCJXSFLISFL-WDZFZDKYSA-N
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Description

N'-[(5-Nitro-2-furyl)methylene]-2-thiophenecarbohydrazide is a hydrazide derivative featuring a thiophene ring linked to a 5-nitro-2-furyl group via a methylene bridge. This structure combines the electron-withdrawing nitro group and aromatic heterocycles, which are associated with diverse biological activities, including antimicrobial, antitumoral, and antiparasitic properties . However, nitrofuran derivatives like this compound are also linked to carcinogenicity in long-term studies .

Properties

IUPAC Name

N-[(E)-(5-nitrofuran-2-yl)methylideneamino]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O4S/c14-10(8-2-1-5-18-8)12-11-6-7-3-4-9(17-7)13(15)16/h1-6H,(H,12,14)/b11-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKBPCJXSFLISFL-IZZDOVSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NN=CC2=CC=C(O2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)C(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(5-nitro-2-furyl)methylene]-2-thiophenecarbohydrazide typically involves the condensation of 5-nitro-2-furaldehyde with 2-thiophenecarbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated for several hours, and the product is obtained after cooling and recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as crystallization, filtration, and drying.

Chemical Reactions Analysis

Types of Reactions

N’-[(5-nitro-2-furyl)methylene]-2-thiophenecarbohydrazide undergoes various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form nitroso or hydroxylamine derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium dithionite or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted nitrofuran derivatives.

Scientific Research Applications

N’-[(5-nitro-2-furyl)methylene]-2-thiophenecarbohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(5-nitro-2-furyl)methylene]-2-thiophenecarbohydrazide involves the interaction with bacterial DNA. The nitrofuran moiety is reduced inside the bacterial cell, leading to the formation of reactive intermediates that can damage DNA and other cellular components. This results in the inhibition of bacterial growth and replication .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physical Properties

The following table summarizes key structural and physical properties of N'-[(5-nitro-2-furyl)methylene]-2-thiophenecarbohydrazide and related carbohydrazides:

Compound Name (ID) Substituent(s) Yield (%) m.p. (°C) IR (ν CO, cm⁻¹) HPLC R.T. (min) Molecular Weight [M+H]+ Key Biological Activity
Target Compound 5-nitro-2-furyl, thiophene N/A* N/A ~1645-1692† N/A ~290-323† Antimicrobial, potential carcinogen
LASSBio-1654 (5c) 4-bromophenyl 62 230–233 1637 5.9 323 Not specified
LASSBio-1656 (5d) 4-nitrophenyl 95 255–257 1645 4.1 291 Not specified
LASSBio-1657 (5e) 4-hydroxyphenyl 84 245–248 1637 3.0 262 Improved solubility (OH group)
Nifuroxazide 4-hydroxybenzoic acid N/A N/A 1692‡ N/A ~275† Antitubercular, antibacterial
Nifurtimox Thiomorpholin-4-amine-1,1-dioxide N/A N/A N/A N/A 287 Antiparasitic (Chagas disease)

†Inferred from similar compounds. ‡Carboxylic acid CO stretch.

Key Observations:

  • Substituent Effects on Melting Points: Electron-withdrawing groups (e.g., nitro in 5d) increase melting points (255–257°C) compared to electron-donating groups (hydroxy in 5e: 245–248°C) .
  • HPLC Retention Times: Polar substituents (e.g., hydroxyl in 5e) reduce retention time (3.0 min) due to increased solubility .
  • IR Spectroscopy: The carbonyl (CO) stretch varies between 1637–1692 cm⁻¹, influenced by substituent electronic effects .
Antimicrobial Activity:
  • Nifuroxazide : Exhibits potent activity against Staphylococcus aureus and Mycobacterium tuberculosis at 3.13 µg/mL .
  • Target Compound : Likely shares antimicrobial properties due to the 5-nitro-2-furyl moiety, though specific data are lacking.
Carcinogenicity:
  • Nitrofuran derivatives, including the target compound, induce tumors in rodents (e.g., bladder, mammary gland) .
  • Formic acid 2-[4-(5-nitro-2-furyl)-2-thiazolyl]hydrazide: Causes stomach and lung carcinomas in mice .
  • Non-nitrofuran analogs (e.g., LASSBio-1657 with hydroxyphenyl) may have reduced carcinogenic risk due to the absence of the nitro group .
Antiparasitic Activity:
  • Nifurtimox : A therapeutic for Chagas disease, highlighting the role of the 5-nitro-2-furyl group in antiparasitic action .

Biological Activity

N'-[(5-nitro-2-furyl)methylene]-2-thiophenecarbohydrazide is a compound of significant interest due to its various biological activities, particularly in the context of antimicrobial and antiparasitic effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant case studies, research findings, and data tables.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a nitrofuran moiety and a thiophene ring. The molecular formula is C11H8N4O4SC_{11}H_{8}N_{4}O_{4}S, and its structure can be represented as follows:

Structure  Image of the chemical structure \text{Structure }\text{ Image of the chemical structure }

Synthesis

The synthesis of this compound typically involves the condensation reaction between 5-nitro-2-furaldehyde and thiophenecarbohydrazide. This process can be catalyzed by various acids or bases, leading to the formation of the desired hydrazone derivative.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The results indicated that this compound possesses significant inhibitory effects on bacterial growth, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain tested.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus25
Escherichia coli50
Pseudomonas aeruginosa40

Antiparasitic Activity

In addition to its antibacterial properties, this compound has shown promising results against Trypanosoma cruzi , the causative agent of Chagas disease. In a study assessing various derivatives, this compound was found to have an IC50 value of approximately 1.17 ± 0.12 µM against the Y strain of T. cruzi, outperforming traditional treatments such as benznidazole (BZD) and nifurtimox (NFX) in some cases .

Cytotoxicity Studies

Cytotoxicity assays conducted on human fibroblast cells revealed that this compound exhibits a high selectivity index, indicating low toxicity at effective antimicrobial concentrations. The selectivity indices for several derivatives were significantly higher than those for conventional drugs used in treating Chagas disease.

Case Studies

  • Study on Antimicrobial Properties : A study published in the Iranian Journal of Pharmaceutical Research highlighted the synthesis and antimicrobial evaluation of several hydrazone derivatives, including this compound. The findings confirmed its potential as a lead compound for developing new antimicrobial agents .
  • Evaluation Against Trypanosoma cruzi : Another pivotal study focused on the antiparasitic activity against T. cruzi strains showed that this compound not only inhibited parasite growth but also had favorable pharmacokinetic properties according to Lipinski's rules for drug-likeness .

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